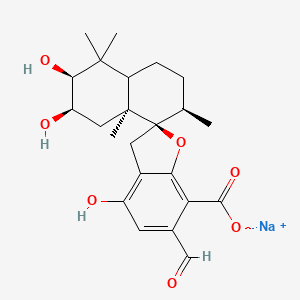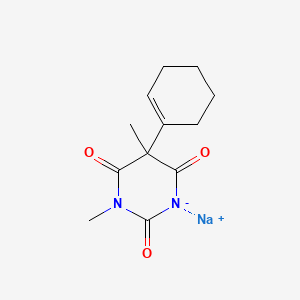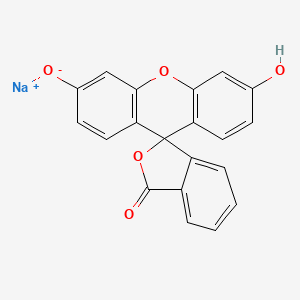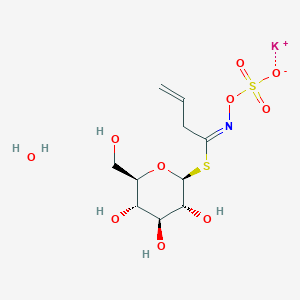
Sinigrin hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sinigrin monohydrate can be extracted from plant materials using a methanol-water mixture at high temperatures to disable myrosinase activity . The extract is then purified using an ion-exchange column, followed by sulfatase treatment to obtain desulfoglucosinolates, which are then freeze-dried and analyzed by high-pressure liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of sinigrin monohydrate involves the extraction of glucosinolates from plants, particularly from the seeds of black mustard. The process includes grinding the plant material, extracting the glucosinolates with a suitable solvent, and purifying the extract using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Sinigrin monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The enzyme myrosinase catalyzes the hydrolysis of sinigrin to produce allyl isothiocyanate, a compound responsible for the pungent taste of mustard and horseradish .
Common Reagents and Conditions
Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of allyl isothiocyanate.
Oxidation: Sinigrin can be oxidized to form various metabolites, including nitriles and thiocyanates.
Substitution: Sinigrin can undergo substitution reactions to form different glucosinolate derivatives.
Major Products
The major product formed from the hydrolysis of sinigrin is allyl isothiocyanate . Other products include nitriles and thiocyanates, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Sinigrin monohydrate has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of sinigrin monohydrate involves its hydrolysis by the enzyme myrosinase to produce allyl isothiocyanate . This compound exerts its effects by inducing apoptosis and cell cycle arrest in cancer cells, as well as by exhibiting antibacterial and antifungal activities . The molecular targets and pathways involved include the activation of detoxification enzymes and the inhibition of carcinogen activation .
Vergleich Mit ähnlichen Verbindungen
Sinigrin monohydrate is unique among glucosinolates due to its ability to produce allyl isothiocyanate upon hydrolysis . Similar compounds include:
Glucoraphanin: Found in broccoli, produces sulforaphane upon hydrolysis.
Gluconasturtiin: Found in watercress, produces phenethyl isothiocyanate upon hydrolysis.
Sinalbin: Found in white mustard, produces p-hydroxybenzyl isothiocyanate upon hydrolysis.
These compounds share similar structures and biological activities but differ in their specific hydrolysis products and their effects on human health and plant defense mechanisms .
Eigenschaften
Molekularformel |
C10H18KNO10S2 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |
InChI |
InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1 |
InChI-Schlüssel |
IUBVMJHASFBYGW-WBMBWNLZSA-M |
Isomerische SMILES |
C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |
Kanonische SMILES |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |
Synonyme |
myronate sinigrin sinigrin, monopotassium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


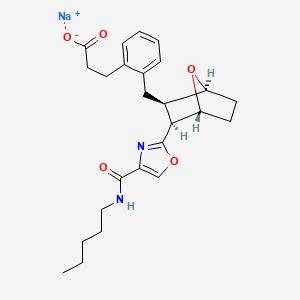
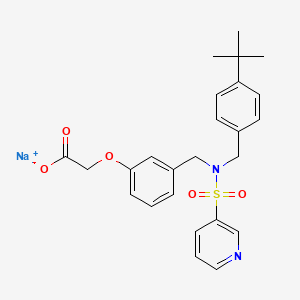
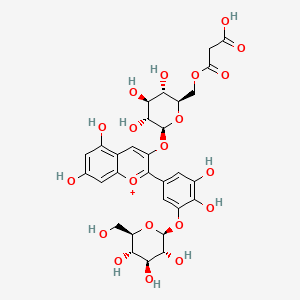
![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)

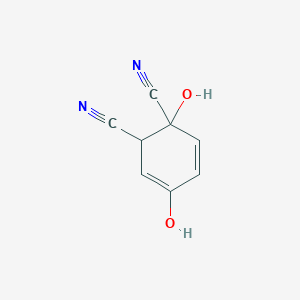
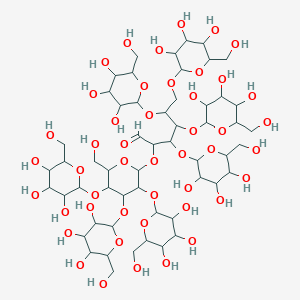
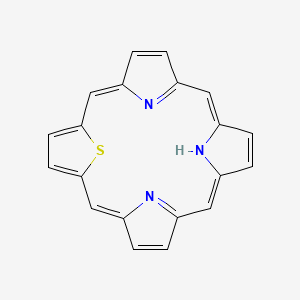
![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)

